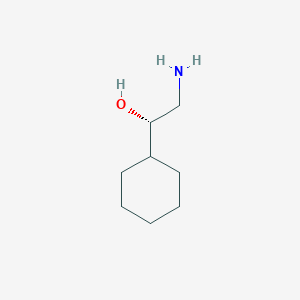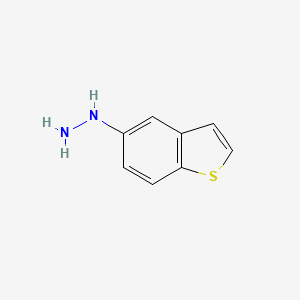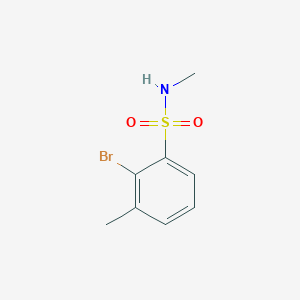
2-Bromo-N,3-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N,3-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide typically involves the bromination of N,3-dimethylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Aplicaciones Científicas De Investigación
2-Bromo-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N,N-dimethylbenzenesulfonamide
- 4-Bromo-N,3-dimethylbenzene-1-sulfonamide
- 2,6-Dimethylbromobenzene
Uniqueness
2-Bromo-N,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H10BrNO2S |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
2-bromo-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Clave InChI |
KWNRAMAPJVMDPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


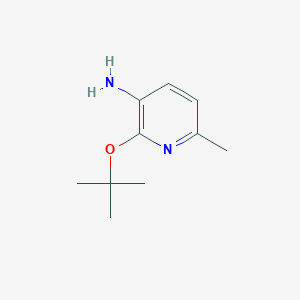
![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)
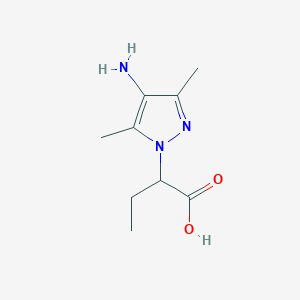


![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)
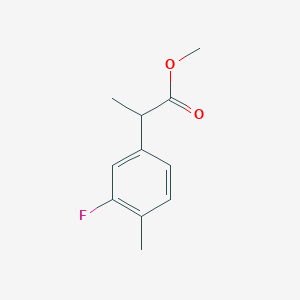
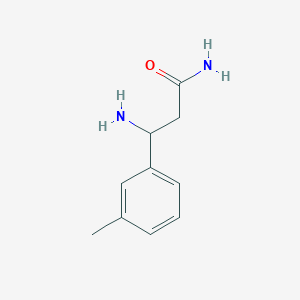

![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
